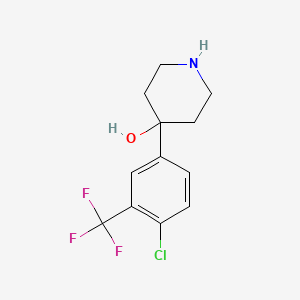

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

Descripción

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (CAS: 21928-50-7; molecular formula: C₁₂H₁₃ClF₃NO) is a piperidine alcohol derivative characterized by a chlorinated and trifluoromethyl-substituted phenyl ring attached to the piperidine core. It has a molecular weight of 279.686 g/mol and is noted for its high purity (95%) . This compound is structurally significant due to its substitution pattern, which confers unique electronic and steric properties. Pharmacologically, it has been identified as PIPD1 (GSK1985270A), a potent inhibitor of Mycobacterium tuberculosis (Mtb) via disruption of mycolic acid translocation by targeting MmpL3, a membrane transporter critical for cell wall biosynthesis .

Propiedades

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALRVIPTUXSBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176341 | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21928-50-7 | |

| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21928-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5G3R6M8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

It has been suggested that the compound may have analgesic properties, indicating a potential interaction with pain receptors.

Mode of Action

The exact mode of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol It is suggested that the compound may interact with pain receptors, leading to an analgesic effect

Biochemical Pathways

Given its potential analgesic properties, it may be involved in the modulation of pain signaling pathways.

Result of Action

The molecular and cellular effects of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol It has been suggested that the compound may have analgesic effects, indicating that it may modulate pain signaling at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used to synthesize derivatives that exhibit potent analgesic efficacy. The compound’s interactions with opioid receptors at the spinal and supraspinal levels suggest its involvement in pain modulation. Additionally, it may interact with other biomolecules, contributing to its overall biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can depress peripheral and centrally mediated pain by opioid-independent systems. This indicates its potential impact on cell signaling pathways related to pain perception and response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an analgesic by interacting with opioid receptors, leading to pain relief. The compound’s ability to inhibit or activate specific enzymes further contributes to its molecular mechanism of action. Changes in gene expression resulting from these interactions highlight its role in modulating cellular responses to pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns that influence its long-term effects on cellular function. Studies have demonstrated that its analgesic action can vary from ultrashort to long durations, depending on the specific derivative used. This temporal variability is crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that higher doses can lead to significant pain relief, while excessive doses may result in toxic or adverse effects. Understanding the dosage-dependent effects is essential for optimizing its therapeutic use and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in target tissues are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Actividad Biológica

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, also known by its CAS number 21928-50-7, is a piperidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-tuberculosis, anti-cancer, and neurological disorders. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

- Molecular Formula : C₁₂H₁₃ClF₃NO

- Molecular Weight : 279.69 g/mol

- IUPAC Name : 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol

- PubChem CID : 89107

Anti-Tuberculosis Activity

Research has identified this compound as having significant anti-tuberculosis properties. A study conducted by researchers synthesized a library of compounds based on this scaffold and evaluated their efficacy against Mycobacterium tuberculosis. The most active derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL.

| Compound | MIC (μg/mL) | Stereochemistry |

|---|---|---|

| 4b | 1.4 | R |

| 4m | 1.7 | S |

The study noted that the presence of both the 4-chloro and trifluoromethyl groups was crucial for maintaining anti-tuberculosis activity, as their removal significantly decreased efficacy .

Anti-Cancer Activity

In addition to its anti-tuberculosis effects, this compound has shown promise in cancer therapy. A recent review highlighted its potential cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's mechanism involves inducing apoptosis and displaying better activity than traditional chemotherapeutics like bleomycin .

Neurological Effects

The compound's structural similarity to known antipsychotic drugs such as haloperidol suggests potential applications in treating neurological disorders. Studies have indicated that derivatives of piperidinols can act as mu receptor agonists and nociceptin receptor ligands, which are relevant in pain management and mood disorders .

Case Studies

-

Optimization of Anti-Tuberculosis Compounds :

A study focused on optimizing the piperidinol scaffold for enhanced anti-tuberculosis activity found that specific modifications to the phenoxy ring led to improved MIC values. The investigation resulted in a series of analogs where the presence of electron-withdrawing groups significantly influenced biological activity . -

Cytotoxicity in Cancer Models :

Another case study explored the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that compounds with bulky substituents at specific positions on the piperidine ring exhibited increased potency, suggesting that structural modifications can enhance therapeutic outcomes .

Aplicaciones Científicas De Investigación

Antipsychotic Properties

One of the primary applications of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is its use as an antipsychotic agent. It is structurally related to other piperidine derivatives and has shown efficacy in treating schizophrenia and other psychotic disorders. Its mechanism of action involves the modulation of dopamine receptors, similar to that of pimozide, which is known for its prolonged effects due to slow metabolism .

Research in Neuropharmacology

The compound has been studied for its neuropharmacological properties, particularly in understanding the mechanisms underlying psychotic disorders. Research indicates that it may help elucidate the pathways affected in schizophrenia, providing insights into potential new treatments .

Case Study 1: Efficacy in Schizophrenia Treatment

A clinical study investigated the effects of this compound on patients with treatment-resistant schizophrenia. The study reported significant improvements in psychotic symptoms after administration over a six-week period. Patients exhibited reduced hallucinations and delusions, suggesting that this compound could be a viable alternative for patients unresponsive to standard treatments .

Case Study 2: Pharmacokinetics and Metabolism

Another study focused on the pharmacokinetics of the compound, revealing that it has a long half-life, which supports its use in long-term therapy for chronic conditions like schizophrenia. The slow metabolism allows for less frequent dosing while maintaining therapeutic levels in the bloodstream .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol with analogs and derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Analgesic Piperidine Derivatives ()

A series of piperidine-based analgesics synthesized with varying substituents on the piperidine nitrogen and aryl groups were evaluated (Table 1). These compounds share the this compound core but differ in their nitrogen-linked side chains:

| Compound & Structure | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 8 : 2-{4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-(2-naphthyl)-1-ethanone HBr | 79 | 285 ± 2 | C₂₄H₂₂NO₂BrClF₃ | 528.7889 | Naphthyl group enhances lipophilicity; soluble in DMSO, MeOH, EtOH |

| 9 : 1-(1-adamantyl)-2-{4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-ethanone HBr | 71 | Similar to 8 | C₂₄H₃₀NO₂ClF₃ | 472.96 | Adamantyl group improves metabolic stability |

| 10 : 3-{4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-phenyl-1-propanone HCl | 83 | 220 ± 2 | C₂₁H₂₂NO₂Cl₂F₃ | 447.0979 | Shorter alkyl chain reduces steric hindrance |

Key Observations :

- Compound 8 exhibited the highest yield (79%) and solubility in polar solvents, attributed to the naphthyl group’s planar structure .

- Compound 9 ’s adamantyl moiety likely enhances pharmacokinetic stability, though its lower yield (71%) suggests synthetic challenges .

- These analogs were optimized for analgesic activity, differing pharmacologically from PIPD1’s antimycobacterial action .

Fluorinated Piperidine Analogs ()

Substitution on the phenyl ring and piperidine core significantly alters physicochemical properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Differences |

|---|---|---|---|---|---|

| 4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol (CAS: 1198285-76-5) | C₁₄H₁₉ClFNO | 271.76 | 13.41 | 377.8 ± 42.0 | -Cl and -F on phenyl; isopropyl substituent |

| 4-Trifluoromethyl-piperidin-4-ol (CAS: 373603-69-1) | C₆H₁₀F₃NO | 169.14 | N/A | 175.1 ± 35.0 | No phenyl group; trifluoromethyl on piperidine |

Key Observations :

- The chloro-fluorophenyl analog () has a higher molecular weight and predicted pKa (13.41) compared to PIPD1, likely due to reduced electron-withdrawing effects from fluorine versus trifluoromethyl .

- 4-Trifluoromethyl-piperidin-4-ol () lacks the aromatic ring, resulting in lower molecular weight and boiling point, emphasizing the phenyl group’s role in thermal stability .

Pharmacologically Active Derivatives ()

Sorafenib (8) and Regorafenib (9) () are urea derivatives containing the 4-chloro-3-(trifluoromethyl)phenyl group. Unlike PIPD1, these drugs inhibit tyrosine kinases (e.g., VEGFR, PDGFR) and are used in cancer therapy. Their structures include a picolinamide linker and phenoxy groups, highlighting the versatility of the 4-chloro-3-(trifluoromethyl)phenyl moiety in drug design .

PIPD1 itself () shows specificity for mycobacterial MmpL3, with minimal structural similarity to kinase inhibitors. Its piperidine alcohol core is critical for binding to MmpL3’s transmembrane domain, a mechanism distinct from kinase inhibition .

Métodos De Preparación

Reaction Sequence and Conditions

Step 1: Reaction of optically active epichlorohydrin ((S)-(+)- or (R)-(-)-epichlorohydrin) with substituted phenols such as 4-chlorophenol in the presence of cesium carbonate in acetonitrile under reflux. This yields chiral epoxide derivatives (denoted as intermediate 3).

Step 2: The crude epoxide intermediate is then reacted with 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol in ethanol under reflux, leading to the formation of the target alcohol diols (compounds 4a-p) after purification by silica gel chromatography.

Yields and Purification

- The overall two-step yield ranges from 19% to 50% depending on the specific substituted phenol used.

- Purification is achieved via column chromatography using a hexane-ethyl acetate gradient.

- Typical isolated yields for key compounds include:

- Compound 4a: 42.0% (2 mmol scale)

- Compound 4b: 32.3% (2 mmol scale)

- Racemic analogues 1 and 2 obtained in 75-79% yield via direct epoxide ring opening with piperidine.

Mechanistic Notes

- The initial epoxide ring opening is limited by competing nucleophilic attack by phenoxide ions, producing bis-substituted byproducts that are removed chromatographically.

- The final step involves nucleophilic substitution of the epoxide intermediate by the piperidinol nucleophile to form the desired alcohol.

Research Findings

- Compounds synthesized by this method have been evaluated for biological activity, confirming the importance of the 4-chloro-3-(trifluoromethyl)phenyl moiety.

- The synthetic strategy allows for the preparation of chiral derivatives and analogues by varying the phenol and piperidine scaffolds, enabling structure-activity relationship studies.

Alternative Preparation via Nucleophilic Addition to Piperidinone

Reaction Sequence

- Step 1: Alkylation of commercial 4-piperidinone monohydrate hydrochloride with α-bromo-o-xylene or other bromide reagents in the presence of potassium carbonate in dichloromethane/methanol at room temperature overnight.

- Step 2: Purification by flash silica gel chromatography to isolate 1-(2-methylbenzyl)piperidin-4-one.

- Step 3: Under nitrogen atmosphere and at -78 °C, the halide compound is treated with n-butyllithium to form the organolithium intermediate.

- Step 4: The organolithium intermediate undergoes nucleophilic addition to the piperidinone, resulting in the formation of the corresponding tertiary alcohol, i.e., the target piperidin-4-ol derivative.

Industrial and General Synthetic Considerations

- Industrial synthesis may optimize reaction parameters such as temperature, solvent choice, reaction time, and use of catalysts to maximize yield and purity.

- Common reducing agents like sodium borohydride are used for reduction steps when converting ketones to alcohols.

- The compound can undergo further chemical transformations, including oxidation and nucleophilic substitution, relevant for derivative synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Epoxide Ring-Opening | (S)- or (R)-epichlorohydrin, substituted phenol, Cs2CO3, acetonitrile reflux; then 4-piperidinol, ethanol reflux | 19 - 50 (two-step overall) | Allows chiral synthesis; chromatographic purification needed |

| Direct Epoxide Ring Opening | Piperidine and racemic epoxide | 75 - 79 | Simpler, racemic products |

| Nucleophilic Addition to Piperidinone | 4-piperidinone monohydrate HCl, α-bromo-o-xylene, K2CO3; n-BuLi, low temperature, inert atmosphere | 9 - 50 | Requires careful handling of organolithium reagents |

| Industrial Reduction | Sodium borohydride or LiAlH4 | High (optimized) | Used for ketone to alcohol conversion |

Q & A

Basic: What are the key synthetic routes for 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common method includes nucleophilic substitution or condensation reactions using intermediates like 4-chloro-3-(trifluoromethyl)phenyl carbamate. Reaction conditions (e.g., solvents such as acetonitrile, bases like DABCO, and temperatures of 65°C) are optimized to maximize yield and purity. For example, refluxing in acetonitrile with DABCO facilitates carbamate coupling .

Basic: How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation relies on NMR (¹H/¹³C for piperidine and aromatic protons), IR (hydroxyl and C-F stretches), and mass spectrometry (molecular ion peaks). Melting points (e.g., 137–139°C) and solubility profiles (e.g., in DMSO or ethanol) are also key. For analogues, UV-Vis spectroscopy and elemental analysis further validate purity .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Low yields often arise from competing side reactions (e.g., impurity formation during carbamate coupling). Strategies include:

- Catalyst optimization : Using DABCO or stronger bases to enhance reactivity.

- Intermediate purification : Chromatographic separation or recrystallization.

- Temperature control : Maintaining 65°C to balance reaction rate and byproduct formation .

Advanced: What advanced analytical methods resolve structural ambiguities in analogues of this compound?

- X-ray crystallography : Determines absolute configuration of chiral centers.

- 2D NMR (COSY, NOESY) : Maps spatial relationships between protons, critical for distinguishing regioisomers.

- High-resolution mass spectrometry (HRMS) : Confirms exact molecular weights for complex derivatives .

Basic: What solvents and catalysts are most effective for its chemical derivatization?

- Solvents : Acetonitrile (polar aprotic), ethanol (protic), or dichloromethane (non-polar).

- Catalysts : DABCO for carbamate couplings, NaOH/K₂CO₃ for nucleophilic substitutions.

- Reaction time : 1–24 hours, depending on steric hindrance from the trifluoromethyl group .

Advanced: How do structure-activity relationship (SAR) studies guide the design of bioactive analogues?

Key modifications include:

- Piperidine substitution : Adding hydrophobic groups (e.g., naphthyl or adamantyl) enhances receptor binding.

- Hydroxyl group retention : Critical for hydrogen bonding with biological targets (e.g., kinase enzymes).

- Trifluoromethyl positioning : Meta-substitution on the phenyl ring improves metabolic stability .

Advanced: What strategies mitigate hygroscopicity or degradation during storage?

- Salt formation : Hydrobromide or hydrochloride salts improve stability.

- Lyophilization : For long-term storage of hygroscopic derivatives.

- Inert atmosphere : Storing under argon or nitrogen to prevent oxidation .

Basic: What pharmacological targets are associated with this compound?

It is a precursor to kinase inhibitors (e.g., Sorafenib) targeting VEGF and Raf pathways. Analogues show analgesic potential via opioid receptor modulation and neuroactivity (e.g., Semap) .

Advanced: How can researchers identify and quantify impurities in synthetic batches?

- HPLC-MS : Detects low-abundance byproducts (e.g., dehalogenated derivatives).

- NMR spiking : Adds authentic standards to identify unknown peaks.

- Kinetic studies : Monitor impurity formation rates under varying conditions .

Advanced: What are the stability profiles under varying pH and temperature conditions?

- pH stability : Stable in neutral buffers but hydrolyzes in strong acids/bases.

- Thermal stability : Decomposes above 200°C; short-term stability at 25°C.

- Light sensitivity : Requires amber vials to prevent photodegradation of the aryl chloride moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.